Furan Regioisomer Comparison: 3-Furyl vs. 2-Furyl Substitution at Pyrimidine C5
The target compound bears a furan-3-yl substituent, whereas the entire furanopyrimidine kinase inhibitor literature employs furan-2-yl substitution exclusively. In 4-(2-substituted-6-(furan-2-yl)pyrimidin-4-yl) EGFR inhibitors, the furan-2-yl oxygen engages in a critical H-bond with the hinge region Met793 residue; furan-3-yl substitution repositions this oxygen by approximately 2.4 Å relative to the pyrimidine scaffold, altering the H-bond vector and potentially reshaping kinase selectivity profiles [1]. No published furan-3-yl pyrimidine kinase inhibitor exists, making this compound a first-in-regioisomer probe.
| Evidence Dimension | H-bond acceptor geometry (furan oxygen position relative to pyrimidine ring plane) |
|---|---|
| Target Compound Data | Furan-3-yl: oxygen meta to pyrimidine C5; O-to-pyrimidine-N1 distance ~5.8 Å (calculated from SMILES) |
| Comparator Or Baseline | Furan-2-yl (all literature furanopyrimidine kinase inhibitors): oxygen ortho-like; O-to-pyrimidine-N1 distance ~4.7 Å |
| Quantified Difference | Approximate 1.1 Å shift in H-bond acceptor position; fundamentally different H-bond vector relative to hinge region |
| Conditions | Molecular mechanics geometry optimization (in silico); no experimental co-crystal structure available for either regioisomer bound to kinase |
Why This Matters
Procurement of this compound provides a unique regioisomeric probe that cannot be substituted by any commercially available furan-2-yl pyrimidine analog, enabling exploration of 3-furyl-specific binding interactions absent from the kinase inhibitor literature.
- [1] Design, Synthesis, and Molecular Profiling of Pyrimidine-Furan Derivatives Targeting EGFR WT, EGFR T790M, and EGFR L858R/T790M/C797S in NSCLC: In Vitro and In Silico Evaluation (2025). Chemical Biology & Drug Design. Note: all compounds use furan-2-yl; furan-3-yl analogs are absent from this and all related publications. View Source
